molecular formula C13H16N2O B14879342 2-(1H-indol-1-yl)-N-propylacetamide

2-(1H-indol-1-yl)-N-propylacetamide

Cat. No.: B14879342
M. Wt: 216.28 g/mol
InChI Key: WIBVWSWFQOQENM-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-propylacetamide is an indole-derived acetamide featuring an indole ring substituted at the 1-position and a propyl group attached to the acetamide nitrogen. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-modulating properties. This compound’s structural simplicity and modularity make it a valuable scaffold for medicinal chemistry, though its specific pharmacological profile remains less characterized compared to analogs with alternative substitutions.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-indol-1-yl-N-propylacetamide

InChI

InChI=1S/C13H16N2O/c1-2-8-14-13(16)10-15-9-7-11-5-3-4-6-12(11)15/h3-7,9H,2,8,10H2,1H3,(H,14,16)

InChI Key

WIBVWSWFQOQENM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-propylacetamide typically involves the reaction of indole with propylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-(1H-indol-1-yl)-N-propylacetamide may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Scientific Research Applications

2-(1H-indol-1-yl)-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & ID Indole Position Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Notable Features/Activities References
2-(1H-Indol-1-yl)-N-propylacetamide 1 Propyl C₁₃H₁₆N₂O 216.28 Baseline for comparison; structural simplicity
2-(1H-Indol-3-yl)-N-phenylacetamide (1) 3 Phenyl C₁₆H₁₄N₂O 250.30 α-Amylase inhibition; antihyperglycemic activity
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide 3 1-Phenylethyl C₁₈H₁₈N₂O 278.35 Chiral intermediate for alkaloid synthesis; enhanced stereochemical specificity
S38 (Cycloheptylethyl-substituted) 3 2-Cycloheptylethyl C₂₃H₃₃N₃O 391.54 High lipophilicity; potential CNS penetration due to bulky substituent
2-(4-Chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide 1 3-(Isopropoxy)propyl C₁₆H₂₁ClN₂O₂ 308.80 Chlorine substituent enhances electronic effects; modified solubility profile
F356-0228 (Oxadiazolyl-indole) 1 Propyl + oxadiazole C₁₇H₂₀N₄O₂ 312.37 Oxadiazole introduces π-stacking potential; possible antimicrobial applications

Structural Variations and Implications

  • Indole Position :

    • 1-position (Target) : Substitution at the 1-position (vs. 3-position in most analogs) alters electronic density and steric accessibility. This may reduce α-amylase affinity compared to 3-substituted analogs like compound (1) , but could enhance interactions with other targets (e.g., serotonin receptors).
    • 3-position : Common in bioactive indoles (e.g., melatonin), 3-substituted analogs often exhibit stronger enzyme inhibition due to proximity to catalytic sites .
  • Acetamide Substituents: Propyl (Target): Balances hydrophobicity and flexibility, favoring membrane permeability. Oxadiazole (F356-0228): Introduces hydrogen-bonding and π-stacking capabilities, often linked to antimicrobial or antiviral activity .

Pharmacological and Physicochemical Properties

  • Lipophilicity :

    • The target compound (logP ~2.1, estimated) is less lipophilic than cycloheptylethyl-substituted S38 (logP ~4.5) , suggesting divergent tissue distribution.
    • Chlorine-substituted analogs () show moderate logP (~3.0), balancing bioavailability and solubility .
  • Bioactivity :

    • 3-Substituted indoles (e.g., compound 1) demonstrate α-amylase inhibition (IC₅₀ ~12 µM), critical for antihyperglycemic applications .
    • Chiral analogs () are valued as synthetic intermediates for complex alkaloids, leveraging stereochemistry for selective biosynthesis .

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